molecular formula C17H11ClN2OS B12606907 Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]- CAS No. 650637-50-6

Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]-

Cat. No.: B12606907
CAS No.: 650637-50-6
M. Wt: 326.8 g/mol
InChI Key: XNERJXQAEPVVOQ-UHFFFAOYSA-N
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Description

Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]- is a heterocyclic aromatic organic compound. It is a derivative of quinoline, which is known for its wide range of applications in medicinal chemistry due to its unique structural properties. The compound features a quinoline core substituted with a chlorine atom at the 2-position, a methyl group at the 7-position, and a complex substituent at the 3-position consisting of a thienyl and isoxazolyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]- typically involves multi-step organic reactions

    Formation of Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene and a catalyst such as sulfuric acid.

    Methylation: The methyl group at the 7-position can be introduced via Friedel-Crafts alkylation using methyl chloride (CH3Cl) and a Lewis acid catalyst like aluminum chloride (AlCl3).

    Coupling Reaction: The complex substituent at the 3-position can be introduced through a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative of the thienyl group with a halogenated isoxazole in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The use of high-throughput screening and optimization of reaction conditions would be essential to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thienyl and isoxazolyl groups, using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed on the quinoline core or the substituents using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorine atom at the 2-position can be substituted with various nucleophiles through nucleophilic aromatic substitution reactions. Common reagents include sodium methoxide (NaOCH3) or potassium thiolate (KSR).

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts for coupling reactions, Lewis acids for alkylation.

Major Products

    Oxidation Products: Oxidized derivatives of the thienyl and isoxazolyl groups.

    Reduction Products: Reduced forms of the quinoline core or substituents.

    Substitution Products: Various nucleophile-substituted derivatives at the 2-position.

Scientific Research Applications

Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]- depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, thereby modulating biological pathways. For example, it could inhibit the activity of certain enzymes involved in disease progression or bind to receptors to alter cellular signaling.

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: A simpler analog with only a chlorine substituent at the 2-position.

    7-Methylquinoline: A derivative with a methyl group at the 7-position.

    3-Thienylisoxazole: A compound featuring the thienyl and isoxazolyl groups without the quinoline core.

Uniqueness

Quinoline, 2-chloro-7-methyl-3-[3-(2-thienyl)-5-isoxazolyl]- is unique due to the combination of its substituents, which confer distinct chemical and biological properties

Properties

CAS No.

650637-50-6

Molecular Formula

C17H11ClN2OS

Molecular Weight

326.8 g/mol

IUPAC Name

5-(2-chloro-7-methylquinolin-3-yl)-3-thiophen-2-yl-1,2-oxazole

InChI

InChI=1S/C17H11ClN2OS/c1-10-4-5-11-8-12(17(18)19-13(11)7-10)15-9-14(20-21-15)16-3-2-6-22-16/h2-9H,1H3

InChI Key

XNERJXQAEPVVOQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=NC(=C(C=C2C=C1)C3=CC(=NO3)C4=CC=CS4)Cl

Origin of Product

United States

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